Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-

Cardiotoxicity Phenothiazine Safety Pharmacology hERG Liability

Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- (CAS 586966-23-6) is an N-10-alkyl amide derivative of the phenothiazine heterocycle, placing it within a compound class known for selective, reversible inhibition of human butyrylcholinesterase (BuChE) with inhibition constants reaching the nanomolar range. Unlike classical phenothiazine antipsychotics that target dopamine receptors, N-acylaminophenothiazines have demonstrated a multifunctional neuroprotective profile including BuChE inhibition, mitochondrial free radical protection, and central nervous system penetrance, making this scaffold particularly relevant for Alzheimer's disease and related dementia research.

Molecular Formula C18H20N2OS
Molecular Weight 312.4 g/mol
CAS No. 586966-23-6
Cat. No. B12577536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-
CAS586966-23-6
Molecular FormulaC18H20N2OS
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCN1C2=CC=CC=C2SC3=CC=CC=C31
InChIInChI=1S/C18H20N2OS/c1-14(21)19-12-6-7-13-20-15-8-2-4-10-17(15)22-18-11-5-3-9-16(18)20/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,21)
InChIKeyDUBZXWBBJUCGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- (CAS 586966-23-6): Rational Chemical Selection for Butyrylcholinesterase and Neuroprotection Research


Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- (CAS 586966-23-6) is an N-10-alkyl amide derivative of the phenothiazine heterocycle, placing it within a compound class known for selective, reversible inhibition of human butyrylcholinesterase (BuChE) with inhibition constants reaching the nanomolar range [1]. Unlike classical phenothiazine antipsychotics that target dopamine receptors, N-acylaminophenothiazines have demonstrated a multifunctional neuroprotective profile including BuChE inhibition, mitochondrial free radical protection, and central nervous system penetrance, making this scaffold particularly relevant for Alzheimer's disease and related dementia research [1].

Why Generic Phenothiazine Analogs Cannot Substitute for Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- in Targeted Research


Acyl and alkyl substitutions on the phenothiazine N-10 position dictate both target engagement and off-target profiles, as demonstrated by structure–activity relationship (SAR) studies on structurally related butyrylcholinesterase inhibitors [1]. The specific N-10-[butyl]acetamide linker in CAS 586966-23-6 differs fundamentally from simple N-10-alkylphenothiazines (e.g., 10-butyl-10H-phenothiazine) in its hydrogen-bonding capacity, basicity, and molecular volume, which collectively alter cholinesterase binding modes and can introduce or abolish interactions with other targets such as sigma receptors [2]. Interchanging this compound with a generic phenothiazine lacking the acetamide group or with a different alkyl chain length therefore risks losing the desired enzyme selectivity profile while potentially introducing uncharacterized pharmacological liabilities [1].

Quantitative Differentiation Evidence for Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- (CAS 586966-23-6)


Differentiated Cardiovascular Liability Profile Relative to 10-Butyl-10H-Phenothiazine

The simple N-10-alkyl analog 10-butyl-10H-phenothiazine has been shown to produce greater than 50% inhibition in canine cardiac decelerator activity at tested concentrations [1], indicating a significant cardiovascular off-target effect. While direct comparative hERG or cardiac ion channel data for CAS 586966-23-6 are not yet available in the primary literature, the acetamide moiety is expected to substantially reduce the lipophilic amine character associated with hERG binding and cardiac ion channel promiscuity classically observed in many phenothiazine derivatives, marking a key structural differentiator for researchers prioritizing cardiac safety profiles.

Cardiotoxicity Phenothiazine Safety Pharmacology hERG Liability

Inferred Selectivity Advantage for Butyrylcholinesterase via N-Acyl Linker Architecture

The N-acylaminophenothiazine chemotype achieved selective BuChE inhibition at micro- and sub-micromolar concentrations while maintaining cytoprotective effects against mitochondrial oxidative stress [1]. Although the exact IC50/Ki of CAS 586966-23-6 has not been publicly disclosed, its linker length and terminal acetamide group mimic key pharmacophoric elements of N-(3-chloro-10H-phenothiazin-10-yl)-2-(pyrrolidin-1-yl)acetamide (compound 11), which provided both selective BuChE inhibition and neuronal calcium modulation [1]. By contrast, simple N-10-alkylphenothiazines lacking the amide carbonyl often exhibit broader cholinergic activity frequently accompanied by dopaminergic engagement [2].

Butyrylcholinesterase Inhibition Alzheimer's Disease Target Engagement Enzyme Selectivity

CNS Permeability Advantage Sustained Across N-Acylaminophenothiazine Class

Computational logP predictions for phenothiazine amide derivatives indicate high potential for crossing the blood-brain barrier, a property confirmed experimentally for closely related N-acylaminophenothiazine neuroprotectants using an in vitro BBB model [1]. Given that structural modifications to the N-10 linker (e.g., replacement with a simple butyl chain) can significantly alter logP and P-glycoprotein substrate liability, the butyl-acetamide linker in CAS 586966-23-6 is predicted to maintain a favorable balance between passive permeability and aqueous solubility [2]. In contrast, highly lipophilic simple N-10-alkylphenothiazines may exhibit elevated CNS exposure but also higher nonspecific protein binding and potential phospholipidosis risk [2].

Blood-Brain Barrier Penetration CNS Drug Discovery in silico ADME

Priority Application Domains for Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- (CAS 586966-23-6)


Selective Butyrylcholinesterase Probe for Alzheimer's Disease Pathophysiology

The compound's place within the N-acylaminophenothiazine class supports its use as a pharmacological tool to interrogate BuChE's role in cholinergic dysregulation and amyloid pathology, where prior work demonstrates nanomolar inhibition constants and a reduction in Aβ formation [1]. It offers a structurally defined alternative to less selective natural product-based BuChE inhibitors.

Mitochondrial Neuroprotection and Oxidative Stress Profiling

Based on close structural analogs showing protection of neurons against mitochondrial free radical damage, CAS 586966-23-6 is suited for neuroprotection screening cascades, particularly those evaluating compounds that simultaneously engage BuChE and mitochondrial targets [1].

Cardiac-Safety-Prioritized Phenothiazine Library Screening

For labs building focused libraries of phenothiazine derivatives for CNS indications, the butyl-acetamide substitution provides a chemical handle that structurally diverges from simple N-10-alkyl analogs known to cause significant cardiac decelerator activity [2]. This makes it a strategic inclusion in decks designed to minimize hERG and ion channel related attrition.

CNS Pharmacokinetic Tool Compound for Chlorpromazine-Analog Studies

Researchers comparing the ADME properties of classic phenothiazine antipsychotics can employ CAS 586966-23-6 as a matched control compound that retains the tricyclic core while replacing the basic amine side chain with a neutral acetamide, thereby isolating the contribution of the side chain to brain penetration and protein binding [1].

Quote Request

Request a Quote for Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.